molecular formula C17H25N3O2S B10967636 N-[2,6-di(propan-2-yl)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide

N-[2,6-di(propan-2-yl)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10967636
M. Wt: 335.5 g/mol
InChI Key: RAEQSABHPBRXPQ-UHFFFAOYSA-N
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Description

N-(2,6-Diisopropylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with an ethyl group and a sulfonamide group, along with a 2,6-diisopropylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diisopropylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the 2,6-Diisopropylphenyl Group: The final step involves the coupling of the 2,6-diisopropylphenyl group to the pyrazole-sulfonamide intermediate using a suitable coupling reagent like palladium catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2,6-Diisopropylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-diisopropylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic and pyrazole rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • N-(2,6-Diisopropylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide
  • N-(2,6-Diisopropylphenyl)-1-ethyl-1H-pyrazole-4-thiol
  • N-(2,6-Diisopropylphenyl)-1-ethyl-1H-pyrazole-4-phosphonate

Comparison:

  • N-(2,6-Diisopropylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to carboxamide, thiol, and phosphonate derivatives.
  • The sulfonamide group enhances the compound’s ability to form hydrogen bonds, making it a potent inhibitor of certain enzymes.
  • The presence of the 2,6-diisopropylphenyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

This detailed article provides a comprehensive overview of N-(2,6-diisopropylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H25N3O2S

Molecular Weight

335.5 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1-ethylpyrazole-4-sulfonamide

InChI

InChI=1S/C17H25N3O2S/c1-6-20-11-14(10-18-20)23(21,22)19-17-15(12(2)3)8-7-9-16(17)13(4)5/h7-13,19H,6H2,1-5H3

InChI Key

RAEQSABHPBRXPQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=CC=C2C(C)C)C(C)C

Origin of Product

United States

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